(2-Methyl-4-oxo-4H-quinazolin-3-yl)-acetic acid is a chemical compound that belongs to the class of quinazolinones, which are known for their diverse biological activities. This compound features a quinazolinone ring structure with a methyl and acetic acid functional group, contributing to its potential pharmacological properties. Its molecular formula is and it has a molecular weight of approximately 218.21 g/mol .
(2-Methyl-4-oxo-4H-quinazolin-3-yl)-acetic acid is classified as an organic compound within the category of heterocyclic compounds, specifically quinazolinones. These compounds are often synthesized for their potential medicinal properties, including antimicrobial, anti-inflammatory, and anticancer activities. The compound can be sourced from various chemical suppliers and is utilized in research settings for its biochemical properties .
The synthesis of (2-Methyl-4-oxo-4H-quinazolin-3-yl)-acetic acid typically involves several steps:
The molecular structure of (2-Methyl-4-oxo-4H-quinazolin-3-yl)-acetic acid consists of a quinazolinone core with specific substituents:
The structural data can be confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry, which provide insights into the functional groups and molecular connectivity .
(2-Methyl-4-oxo-4H-quinazolin-3-yl)-acetic acid can participate in various chemical reactions:
These reactions are critical for developing new derivatives that may exhibit enhanced biological activity .
The mechanism of action of (2-Methyl-4-oxo-4H-quinazolin-3-yl)-acetic acid involves its interaction with biological targets:
Research into these mechanisms is ongoing to fully elucidate how this compound exerts its effects at the molecular level .
The physical and chemical properties of (2-Methyl-4-oxo-4H-quinazolin-3-yl)-acetic acid include:
These properties are essential for determining its suitability for various applications in research and industry .
(2-Methyl-4-oxo-4H-quinazolin-3-yl)-acetic acid has several scientific applications:
Its versatility makes it a valuable compound in medicinal chemistry and drug development efforts .
The quinazolin-4(3H)-one core represents a privileged scaffold in medicinal chemistry, with its therapeutic relevance traceable to the mid-19th century. The foundational synthesis of quinazoline derivatives by Griess in 1869—via cyanogen and anthranilic acid reaction—marked the inception of this chemotype [6]. Niementowski's landmark 1895 synthesis established the classical route to 3,4-dihydro-4-oxoquinazolines by condensing anthranilic acid with amides or urea, enabling systematic exploration of this heterocyclic system [6]. The 20th century witnessed deliberate structural diversification, exemplified by Grimmel, Guinther, and Morgan's method (1945) for preparing 2,3-disubstituted derivatives using amines and phosphorus trichloride [6]. This methodological progression facilitated the development of clinically impactful agents, notably the antihypertensive drug prazosin (1974) and the tyrosine kinase inhibitors gefitinib (2003) and erlotinib [4].
Contemporary drug discovery leverages quinazolinones for their target versatility, evidenced by derivatives exhibiting antimicrobial, anticancer, anti-inflammatory, and central nervous system activities. The scaffold's adaptability stems from three strategic modification sites: positions 2 and 3 on the pyrimidine ring and substitutions on the fused benzene ring. Position 3 modifications, particularly through acetic acid tethers, have emerged as a significant strategy for enhancing pharmacological profiles, as seen in the compound (2-Methyl-4-oxo-4H-quinazolin-3-yl)-acetic acid (PubChem CID: 361912) [1] [4].
Table 1: Key Synthetic Methods for Quinazolin-4(3H)-one Derivatives
Method | Year | Reaction Components | Product Features |
---|---|---|---|
Niementowski Synthesis | 1895 | Anthranilic acid + Formamide | Unsubstituted 4-oxoquinazoline |
Grimmel-Guinther-Morgan Method | 1945 | o-Aminobenzoic acid + Amine + PCl₃ | 2,3-Disubstituted derivatives |
Isatoic Anhydride Route | 1960s | Isatoic anhydride + Amines | 3-Substituted-4-oxoquinazolines |
Mechanochemical Synthesis | 2020s | Benzoxazinones + Nucleophiles (DES catalysis) | Eco-friendly, high-yield hybrids |
The 2-methyl group in quinazolin-4(3H)-one derivatives exerts profound electronic and steric effects that modulate target engagement. Nuclear magnetic resonance (NMR) studies reveal that the methyl group at position 2 enhances planarity and stabilizes the lactam tautomer, optimizing hydrogen-bonding interactions with biological targets [3]. X-ray crystallographic analyses demonstrate that 2-methyl substitution reduces steric hindrance at N3, facilitating nucleophilic additions or alkylations—a property exploited in synthesizing anticancer hybrids like N²,N⁶-bis(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide [5].
Pharmacologically, the 2-methyl group enhances membrane permeability and metabolic stability. In caspase-activating anticancer agents, 2-methyl-6-substituted quinazolinones exhibit 5-fold greater cytotoxicity against colon (SW620), prostate (PC-3), and lung (NCI-H23) cancer cell lines compared to 5-fluorouracil [2]. Molecular docking simulations attribute this to optimized van der Waals contacts in allosteric pockets, exemplified by compound 5t (IC₅₀ = 1.8 µM against SW620) [2]. Similarly, 2-methyl-3-(chlorostyryl)quinazolinones demonstrate potent dihydrofolate reductase (DHFR) inhibition (IC₅₀: 7.09–31.85 µM against HepG2/MCF-7), where methylation suppresses undesirable π-stacking with phenylalanine residues [3].
Table 2: Biological Impact of 2-Methyl Substitution in Quinazolinone Derivatives
Biological Activity | Lead Compound | 2-Methyl Role | Potency Enhancement |
---|---|---|---|
Procaspase-3 Activation | 5t | Stabilizes bioactive conformation | 5-fold > 5-FU (SW620 cells) |
Antimycobacterial Action | V (styryl derivative) | Enhances membrane penetration | MIC 0.8 µg/mL vs. M. tuberculosis |
DHFR Inhibition | 18, 19, 23, 24 | Reduces steric clash in active site | IC₅₀ 7.09 µM (MCF-7) vs. 32 µM control |
Antibacterial Activity | 4'c | Improves pharmacokinetic half-life | MIC 1 µg/mL vs. MRSA |
The acetic acid moiety at position 3 of quinazolin-4(3H)-one serves as a versatile vector for pharmacophore hybridization and solubility modulation. Its carboxylic acid group enables two strategic modifications: (1) direct salt formation for enhanced aqueous solubility (e.g., sodium salts for parenteral formulations), and (2) conjugation with pharmacophores via amide, ester, or hydrazide linkages [9]. In procaspase-activating compounds, hydrazide derivatives like (E)-N'-benzylidene-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide (compound 5a) exploit the acetic acid tether to position zinc-chelating acylhydrazone motifs optimally, enhancing caspase-3 activation by 200% compared to PAC-1 [2].
The acetic acid spacer also influences molecular conformation. Nuclear Overhauser effect spectroscopy (NOESY) studies of 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid demonstrate that the –CH₂COOH tether permits rotational flexibility, enabling adaptation to constrained enzyme pockets [10]. This flexibility is crucial in proteolysis-targeting chimeras (PROTACs), where (4-Oxo-4H-quinazolin-3-yl)-acetic acid (CAS 14663-53-7) serves as a linker connecting E3 ligase ligands to target protein binders, facilitating ternary complex formation [9].
Synthetically, the carboxylic acid functionality enables mechanochemical coupling—an eco-friendly technique using deep eutectic solvents (e.g., choline chloride/urea). This approach constructs bis-quinazolinone hybrids like N²,N⁶-bis(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide in 20 minutes with 57% yield, avoiding volatile organic solvents [5]. The carboxylic acid proton appears characteristically downfield (δH 12.15–12.24 ppm in DMSO-d₆), confirming hydrogen-bonding capacity critical for target interactions [5] [7].
Table 3: Functional Advantages of Acetic Acid Moieties in Quinazolinone Hybrids
Functional Role | Chemical Outcome | Biological Consequence |
---|---|---|
Salt Formation | Improved water solubility (log S > -3) | Enhanced bioavailability (oral/parenteral) |
Hydrazide Conjugation | Zinc chelation (Kd = 10⁻⁷ M) | Caspase-3 activation (200% vs. PAC-1) |
PROTAC Linker | Optimal spacer length (11.2 Å) | Efficient ternary complex formation |
Mechanochemical Coupling | Solvent-free synthesis (57–68% yield) | Green chemistry compliance |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1